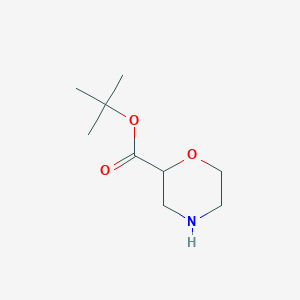
Chlorhydrate de 3-amino-1-(4-méthyl-1-pipérazinyl)-1-propanone
Vue d'ensemble
Description
Compounds with a piperazine ring, such as the one in the given molecule, are often found in pharmaceuticals and other biologically active compounds . Piperazine itself is a common secondary amine, and it’s often used as a building block in the synthesis of more complex organic molecules.
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and reaction conditions. For example, the synthesis of certain pyrazolo[3,4-d]pyrimidine derivatives involves the design and synthesis of a set of small molecules .Applications De Recherche Scientifique
Précurseur de synthèse organique
Ce composé est utilisé comme précurseur en synthèse organique. Par exemple, il peut être utilisé pour la préparation de l'amide de l'acide furan-2-carboxylique [3-(4-méthyl-pipérazin-1-yl)-propyl] par réaction avec le chlorure de furan-2-carbonyle .
Potentiel thérapeutique
Il a montré un potentiel pour des applications thérapeutiques dans le traitement de conditions telles que le gliome, les maladies neurodégénératives et le cancer. Le mécanisme implique une absorption cellulaire par endocytose .
Recherche en protéomique
Ce composé est également utilisé dans la recherche en protéomique, où il peut être impliqué dans l'étude de l'expression et de la fonction des protéines au sein des systèmes biologiques .
Mécanisme D'action
The mechanism of action of 3-Amino-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride is not fully understood. However, it is believed to act as an agonist at certain serotonin receptors in the brain, which may be responsible for its antidepressant and anxiolytic effects. Additionally, it is thought to act as an antagonist at certain dopamine receptors, which may be responsible for its antipsychotic effects.
Biochemical and Physiological Effects
3-Amino-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride has a variety of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, which can lead to improved mood and cognition. Additionally, it has been shown to reduce anxiety and improve sleep quality. It also has neuroprotective effects, as it has been shown to reduce the damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-Amino-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride has several advantages and limitations for lab experiments. One of the main advantages is its stability, as it is non-toxic and does not degrade quickly. Additionally, it is relatively inexpensive and easy to synthesize. However, one of the main limitations is its low solubility, which can make it difficult to work with in some experiments.
Orientations Futures
The future directions for 3-Amino-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride are numerous. It has potential applications in drug development, as it can be used as an intermediate in the synthesis of various drugs. Additionally, it can be used in the synthesis of other biologically active compounds, such as neurotransmitters and hormones. Furthermore, it has potential applications in the development of peptides and proteins, as well as in the synthesis of other organic compounds. Finally, it has potential applications in the development of neuroprotective agents, as it has been shown to reduce the damage caused by oxidative stress.
Propriétés
IUPAC Name |
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-10-4-6-11(7-5-10)8(12)2-3-9;/h2-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAJHOBWHASXIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1527357.png)
![2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1527358.png)
![2-[(2-Ethylcyclohexyl)oxy]ethan-1-ol](/img/structure/B1527359.png)

![[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride](/img/structure/B1527362.png)

![3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1527366.png)



